1,3,5,7,9-Pentaazaspiro[5.5]undecane
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Overview
Description
1,3,5,7,9-Pentaazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where five nitrogen atoms are incorporated into a spiro[5.5]undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9-Pentaazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and amines in the presence of acid catalysts to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9-Pentaazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,3,5,7,9-Pentaazaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Explored for its antituberculosis activity and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5,7,9-Pentaazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique structure allows it to bind effectively to the target protein, disrupting its function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7,9-Pentaoxecane: A similar spirocyclic compound with oxygen atoms instead of nitrogen.
1,3,5,7,9-Pentathiacyclodecane: Contains sulfur atoms in the spirocyclic structure.
1,3,5,7,9-Tetraazaspiro[5.5]undecane: A related compound with four nitrogen atoms in the spirocyclic framework.
Uniqueness
1,3,5,7,9-Pentaazaspiro[5.5]undecane is unique due to its high nitrogen content, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64295-37-0 |
---|---|
Molecular Formula |
C6H15N5 |
Molecular Weight |
157.22 g/mol |
IUPAC Name |
1,3,5,7,9-pentazaspiro[5.5]undecane |
InChI |
InChI=1S/C6H15N5/c1-2-7-3-9-6(1)10-4-8-5-11-6/h7-11H,1-5H2 |
InChI Key |
CNKSAEZZQKUUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC12NCNCN2 |
Origin of Product |
United States |
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